molecular formula C21H22N2O2S2 B12680608 5-Ethyl-1-((phenethyloxy)methyl)-6-((phenylthio)-2-thiouracil CAS No. 136160-45-7

5-Ethyl-1-((phenethyloxy)methyl)-6-((phenylthio)-2-thiouracil

Cat. No.: B12680608
CAS No.: 136160-45-7
M. Wt: 398.5 g/mol
InChI Key: MZJWOKFMVOMROJ-UHFFFAOYSA-N
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Description

5-Ethyl-1-((phenethyloxy)methyl)-6-((phenylthio)-2-thiouracil) is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl group, a phenethyloxy group, and a phenylthio group attached to a thiouracil core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1-((phenethyloxy)methyl)-6-((phenylthio)-2-thiouracil) involves multiple steps, starting with the preparation of the thiouracil core. The core is then functionalized with the ethyl, phenethyloxy, and phenylthio groups through a series of reactions, including alkylation, etherification, and thiolation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process typically includes rigorous purification steps, such as recrystallization and chromatography, to remove impurities and achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1-((phenethyloxy)methyl)-6-((phenylthio)-2-thiouracil) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the phenethyloxy or phenylthio groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkoxides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Ethyl-1-((phenethyloxy)methyl)-6-((phenylthio)-2-thiouracil) has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Ethyl-1-((phenethyloxy)methyl)-6-((phenylthio)-2-thiouracil) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by altering signal transduction pathways. These interactions can lead to various biological effects, including anti-inflammatory and antioxidant activities.

Comparison with Similar Compounds

Similar Compounds

    5-Ethyl-1,3-dioxan-5-yl)methyl Acrylate: Shares a similar ethyl group and dioxane ring structure.

    1-Ethyl-5-methylcyclopentene: Contains an ethyl group and a cyclopentene ring.

    5-Ethyl-2-methyl-1-heptene: Features an ethyl group and a heptene chain.

Uniqueness

5-Ethyl-1-((phenethyloxy)methyl)-6-((phenylthio)-2-thiouracil) is unique due to its combination of functional groups and thiouracil core, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

136160-45-7

Molecular Formula

C21H22N2O2S2

Molecular Weight

398.5 g/mol

IUPAC Name

5-ethyl-1-(2-phenylethoxymethyl)-6-phenylsulfanyl-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C21H22N2O2S2/c1-2-18-19(24)22-21(26)23(20(18)27-17-11-7-4-8-12-17)15-25-14-13-16-9-5-3-6-10-16/h3-12H,2,13-15H2,1H3,(H,22,24,26)

InChI Key

MZJWOKFMVOMROJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(C(=S)NC1=O)COCCC2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

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